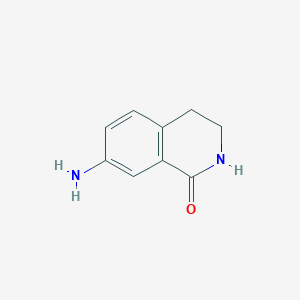

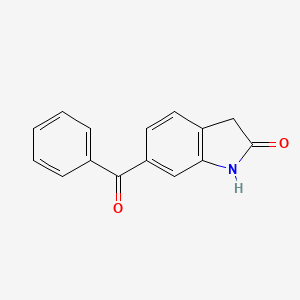

6-benzoyl-1,3-dihydro-2H-indol-2-one

Übersicht

Beschreibung

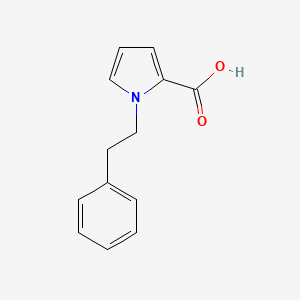

6-benzoyl-1,3-dihydro-2H-indol-2-one is a heterocyclic compound belonging to the indole family of compounds. It is a white crystalline solid and is soluble in organic solvents. It is a versatile compound that has a wide range of applications in organic synthesis, such as the preparation of quinolines, indoles, and indolizines. It is also used as a starting material for the production of pharmaceuticals, agrochemicals, and dyes. Its structure is composed of two benzoyl groups attached to an indole ring.

Wissenschaftliche Forschungsanwendungen

Indole Synthesis and Classification

The compound 6-benzoyl-1,3-dihydro-2H-indol-2-one is relevant in the field of indole synthesis, a core area of organic chemistry that has spurred the development of numerous synthetic methods due to the indole nucleus's prominence in alkaloids and pharmacologically active molecules. A comprehensive review of indole synthesis strategies highlights the ongoing evolution of methodologies to construct the indole framework, underscoring the significance of such compounds in synthetic organic chemistry. This review classifies indole syntheses into distinct categories, each defined by the reaction mechanism and bond formation sequence, indicating the broad utility of indole derivatives in synthesizing complex biological active molecules (Taber & Tirunahari, 2011).

Benzothiazole Derivatives and Pharmacological Importance

Benzothiazole derivatives, closely related to the structural framework of this compound, exhibit a wide array of biological activities. These compounds are integral to developing therapeutics due to their varied pharmacological importance, including antiviral, antimicrobial, antidiabetic, antitumor, anti-inflammatory, and anticancer properties. The review of benzothiazole and its derivatives underscores the compound's versatility and potential as a scaffold in medicinal chemistry, paving the way for novel drug development (Bhat & Belagali, 2020).

Chromones and Radical Scavenging Activity

Chromones, structurally similar to this compound, are known for their radical scavenging abilities, which contribute to their anti-inflammatory, antidiabetic, antitumor, and anticancer effects. The review of chromones emphasizes their role in neutralizing active oxygen and interrupting free radical processes that can lead to cell impairment, highlighting the antioxidant properties of chromones and their derivatives. This insight reflects the potential for compounds like this compound to serve as bases for developing antioxidants with therapeutic applications (Yadav et al., 2014).

Wirkmechanismus

Target of Action

The primary target of 6-Benzoylindolin-2-one is topoisomerase IV , an essential enzyme for DNA replication . This enzyme plays a crucial role in the separation of DNA strands during replication, thus ensuring the proper functioning of cellular division and growth .

Mode of Action

6-Benzoylindolin-2-one interacts with its target, topoisomerase IV, by inhibiting its function . This inhibition prevents the decatenation of DNA, a process vital for DNA replication . The compound’s mode of action is comparable to that of ciprofloxacin, a known inhibitor of this enzyme .

Biochemical Pathways

The inhibition of topoisomerase iv disrupts dna replication, leading to dna damage and potentially cell death . This disruption can affect various cellular processes and pathways dependent on DNA replication and cell division.

Pharmacokinetics

It’s known that the compound has significantly increased redox potentials compared to classic 5-nitroimidazoles such as metronidazole, which facilitates in vivo reduction . This suggests that the compound may have good bioavailability and can be effectively distributed within the body.

Result of Action

The result of 6-Benzoylindolin-2-one’s action is the inhibition of DNA replication due to the disruption of topoisomerase IV function . This leads to DNA damage and can cause cell death . This makes the compound potentially useful in the treatment of conditions where the inhibition of cell growth is beneficial, such as in the case of bacterial infections or cancer .

Action Environment

The action of 6-Benzoylindolin-2-one can be influenced by various environmental factors. For instance, the presence of oxygen can affect the compound’s reductive bioactivation . Additionally, the compound has shown potent activities against both anaerobic and aerobic bacteria, suggesting that it can function effectively in different oxygen environments .

Biochemische Analyse

Biochemical Properties

6-Benzoyl-1,3-dihydro-2H-indol-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This interaction is crucial as it can potentially reduce inflammation and pain. Additionally, this compound may interact with other biomolecules, such as receptors and ion channels, modulating their function and contributing to its overall biochemical effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in the inflammatory response, thereby reducing inflammation . Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its inhibition of COX-2 involves binding to the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can exert sustained effects on cellular function, including prolonged anti-inflammatory and metabolic effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively reduce inflammation and pain without causing significant adverse effects . At higher doses, it may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with COX-2 affects the arachidonic acid pathway, reducing the production of prostaglandins . Additionally, this compound may influence other metabolic pathways, such as those involved in energy production and lipid metabolism, by modulating the activity of key enzymes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects. The localization and accumulation of this compound are influenced by its chemical properties, such as solubility and affinity for cellular components.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles by targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Additionally, this compound may localize to the mitochondria, influencing cellular metabolism and energy production.

Eigenschaften

IUPAC Name |

6-benzoyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-14-9-11-6-7-12(8-13(11)16-14)15(18)10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJLPUOIDQSOLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70539832 | |

| Record name | 6-Benzoyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91713-63-2 | |

| Record name | 6-Benzoyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.